Cas no 1261801-87-9 (4-(3-Bromo-2-iodobenzoyl)pyridine)

4-(3-Bromo-2-iodobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(3-Bromo-2-iodobenzoyl)pyridine
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- インチ: 1S/C12H7BrINO/c13-10-3-1-2-9(11(10)14)12(16)8-4-6-15-7-5-8/h1-7H
- InChIKey: IZFOFVSIXVACLZ-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC=CC=1C(C1C=CN=CC=1)=O)Br
計算された属性
- せいみつぶんしりょう: 386.87557 g/mol
- どういたいしつりょう: 386.87557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 30
- ぶんしりょう: 388.00
4-(3-Bromo-2-iodobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033733-250mg |
4-(3-Bromo-2-iodobenzoyl)pyridine |
1261801-87-9 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
Alichem | A013033733-1g |
4-(3-Bromo-2-iodobenzoyl)pyridine |
1261801-87-9 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A013033733-500mg |
4-(3-Bromo-2-iodobenzoyl)pyridine |
1261801-87-9 | 97% | 500mg |
823.15 USD | 2021-06-22 |
4-(3-Bromo-2-iodobenzoyl)pyridine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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4-(3-Bromo-2-iodobenzoyl)pyridineに関する追加情報
Introduction to 4-(3-Bromo-2-iodobenzoyl)pyridine (CAS No: 1261801-87-9) and Its Emerging Applications in Chemical Biology
4-(3-Bromo-2-iodobenzoyl)pyridine, identified by the chemical identifier CAS No: 1261801-87-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core conjugated with a benzoyl group substituted at the 3-position with bromine and the 2-position with iodine, presents a unique structural framework that makes it highly valuable for synthetic applications and as a building block in drug discovery. The presence of both bromine and iodine atoms on the benzoyl moiety enhances its reactivity, enabling diverse transformations that are instrumental in constructing complex molecular architectures. Such structural features are particularly appealing for medicinal chemists seeking to develop novel bioactive molecules with tailored properties.
The utility of 4-(3-Bromo-2-iodobenzoyl)pyridine stems from its ability to participate in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. The electron-withdrawing nature of the benzoyl group, combined with the electron-donating effects of the pyridine ring, further modulates the reactivity of the aromatic system, making it an ideal candidate for functionalization at multiple sites.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous biological pathways. 4-(3-Bromo-2-iodobenzoyl)pyridine has been explored as a key intermediate in the synthesis of molecules designed to disrupt PPIs. For instance, its structure can be modified to generate peptidomimetics or proteolysis-targeting chimeras (PROTACs), which are innovative strategies for modulating protein levels through targeted degradation. The bromo and iodo substituents provide handles for further derivatization, allowing researchers to fine-tune binding affinities and selectivity.
Another emerging application of 4-(3-Bromo-2-iodobenzoyl)pyridine lies in its use as a precursor for developing kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide array of cellular processes. Inhibiting aberrant kinase activity is a cornerstone strategy in oncology and inflammatory diseases. The compound’s ability to serve as a scaffold for constructing kinase inhibitors has been demonstrated through several recent studies. By leveraging its reactive sites, researchers have synthesized analogs that exhibit potent inhibitory effects against specific kinases, showcasing its potential as a lead compound or intermediate in drug development pipelines.
The incorporation of halogen atoms into the benzoyl group not only enhances reactivity but also influences the electronic properties of the molecule. This modulation can be exploited to fine-tune pharmacokinetic profiles, such as solubility and metabolic stability, which are critical factors in drug design. Additionally, the pyridine moiety often serves as a hydrogen bond acceptor or donor site, contributing to improved binding interactions with biological targets. These features make 4-(3-Bromo-2-iodobenzoyl)pyridine a versatile tool for medicinal chemists aiming to develop next-generation therapeutics.
Recent advances in computational chemistry have further accelerated the exploration of 4-(3-Bromo-2-iodobenzoyl)pyridine derivatives. Molecular modeling studies have been employed to predict binding modes and optimize lead structures before experimental synthesis. These computational approaches have revealed promising scaffolds for drug discovery by identifying key interactions between the compound and target proteins. Such high-throughput virtual screening methods have become indispensable in modern drug development, reducing time and resources while enhancing success rates.
The synthesis of 4-(3-Bromo-2-iodobenzoyl)pyridine itself is an intriguing challenge that highlights its synthetic value. While multiple synthetic routes have been reported, optimizing these pathways for scalability and cost-effectiveness remains an area of active investigation. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, to access this compound efficiently. The development of robust synthetic protocols is essential for ensuring consistent supply chains in pharmaceutical manufacturing.
Future directions in the study of 4-(3-Bromo-2-iodobenzoyl)pyridine may include exploring its role in developing treatments for neurological disorders. Emerging evidence suggests that dysregulation of certain kinases and PPIs is associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By designing derivatives that selectively modulate these interactions, researchers hope to uncover novel therapeutic strategies targeting these conditions. Additionally, investigating the compound’s potential applications in epigenetic drug development could open new avenues for treating diseases driven by aberrant gene expression patterns.
In conclusion,4-(3-Bromo-2-iodobenzoyl)pyridine (CAS No: 1261801-87-9) represents a valuable asset in chemical biology and pharmaceutical research due to its versatile structural features and reactivity. Its applications span across multiple domains, including PPI inhibition, kinase targeting, and potentially neurodegenerative disease therapeutics. As synthetic methodologies continue to evolve and computational tools become more sophisticated,4-(3-Bromo-2-iodobenzoyl)pyridine will undoubtedly remain at the forefront of innovation in drug discovery efforts worldwide.
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